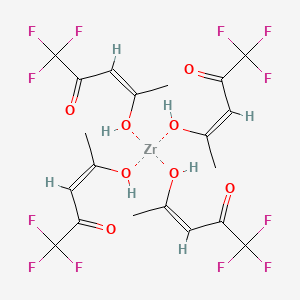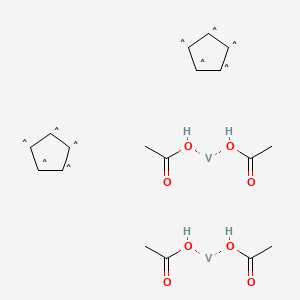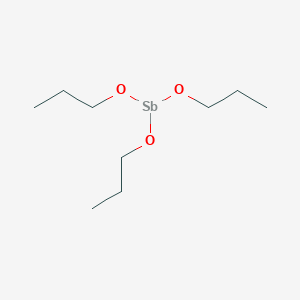
Antimony(III) propoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony(III) propoxide is an organometallic compound with the chemical formula Sb(OC₃H₇)₃. It is a colorless to pale yellow liquid that is primarily used as a precursor for various antimony-containing materials. This compound is known for its role in the synthesis of amorphous antimonic acid films and powders, which are utilized in studies related to electrical conductivity and morphology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimony(III) propoxide can be synthesized through the reaction of antimony trichloride with propanol. The reaction typically occurs under reflux conditions, where antimony trichloride is added to an excess of propanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
SbCl3+3C3H7OH→Sb(OC3H7)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form antimony(V) compounds. For example, it can be oxidized by hydrogen peroxide to form antimony(V) oxide.
Hydrolysis: This compound readily hydrolyzes in the presence of water to form antimony(III) hydroxide and propanol.
Substitution: this compound can participate in substitution reactions where the propoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Hydrolysis: Water or aqueous solutions facilitate hydrolysis.
Substitution: Various ligands, such as halides or other alkoxides, can be used in substitution reactions.
Major Products Formed:
Oxidation: Antimony(V) oxide.
Hydrolysis: Antimony(III) hydroxide and propanol.
Substitution: Compounds with different ligands replacing the propoxide groups.
Aplicaciones Científicas De Investigación
Antimony(III) propoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of antimony-containing materials, including amorphous antimonic acid films and powders.
Biology and Medicine: Research has explored the potential of antimony compounds in oncology, particularly for their antitumoral activities.
Industry: this compound is used in the production of flame-retardant materials and as a dopant in semiconductor materials.
Mecanismo De Acción
The mechanism of action of antimony(III) propoxide involves its interaction with cellular components. In biological systems, antimony compounds can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cell survival pathways . The molecular targets include phosphatases and other proteins that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Antimony(III) isopropoxide: This compound has a similar structure but with isopropoxide groups instead of propoxide groups.
Antimony(III) methoxide: Another related compound where methoxide groups replace the propoxide groups.
Uniqueness of Antimony(III) Propoxide: this compound is unique due to its specific reactivity and the ease with which it can be hydrolyzed to form antimony(III) hydroxide. Its ability to form amorphous antimonic acid films and powders makes it particularly valuable in studies related to electrical conductivity and morphology .
Propiedades
Número CAS |
4292-34-6 |
|---|---|
Fórmula molecular |
C9H21O3Sb |
Peso molecular |
299.02 g/mol |
Nombre IUPAC |
tripropyl stiborite |
InChI |
InChI=1S/3C3H7O.Sb/c3*1-2-3-4;/h3*2-3H2,1H3;/q3*-1;+3 |
Clave InChI |
CQOXUSHAXLMSEN-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Sb](OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


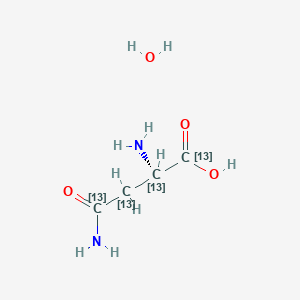
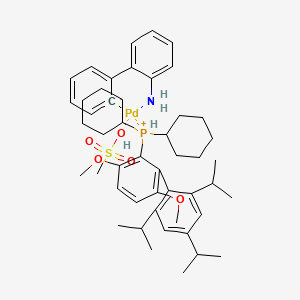
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)

